4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentanoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF, imidazole, pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The silyl ether bond can be selectively cleaved under acidic or basic conditions, allowing for controlled deprotection .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-[(tert-Butyldimethylsilyl)oxy]butan-1-ol
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the pentanoic acid backbone. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C11H24O3Si |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypentanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-9(7-8-10(12)13)14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13) |
InChI Key |
NZPSKKATSSJFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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